
3-Cyclopropyl-2-methyl-phenylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-2-methyl-phenylamine hydrochloride is an organic compound that belongs to the class of phenylamines It features a cyclopropyl group and a methyl group attached to a phenylamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-methyl-phenylamine hydrochloride typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is then reduced to phenylamine using a mixture of tin and hydrochloric acid under reflux conditions.
Alkylation: The phenylamine is alkylated with cyclopropyl and methyl groups using appropriate alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by alkylation using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropyl-2-methyl-phenylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used under various conditions.
Major Products Formed
The major products formed from these reactions include substituted phenylamines, quinones, and other derivatives depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-2-methyl-phenylamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological processes involving amine compounds.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-2-methyl-phenylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Phenylamine (Aniline): A simpler structure without the cyclopropyl and methyl groups.
2-Cyclopropyl-phenylamine: Lacks the methyl group.
3-Methyl-phenylamine: Lacks the cyclopropyl group.
Uniqueness
3-Cyclopropyl-2-methyl-phenylamine hydrochloride is unique due to the presence of both cyclopropyl and methyl groups, which confer distinct chemical and biological properties compared to its simpler analogs .
Propiedades
Fórmula molecular |
C10H14ClN |
|---|---|
Peso molecular |
183.68 g/mol |
Nombre IUPAC |
3-cyclopropyl-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-7-9(8-5-6-8)3-2-4-10(7)11;/h2-4,8H,5-6,11H2,1H3;1H |
Clave InChI |
KXWVDXBVYGIKOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1N)C2CC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


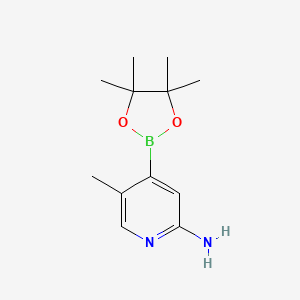
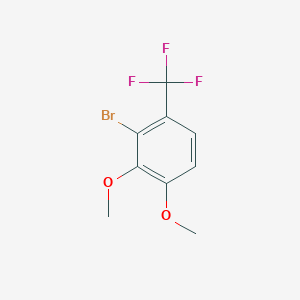

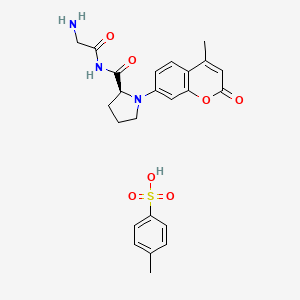
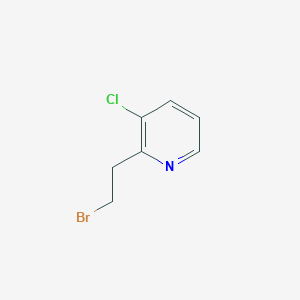
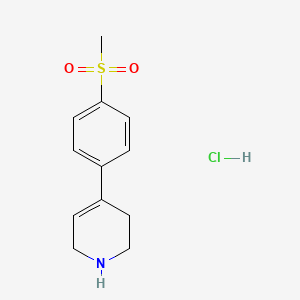
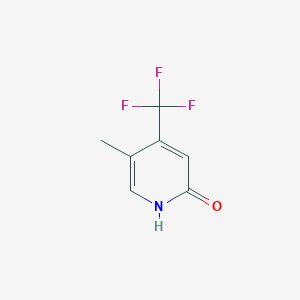


![3'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B13125220.png)




